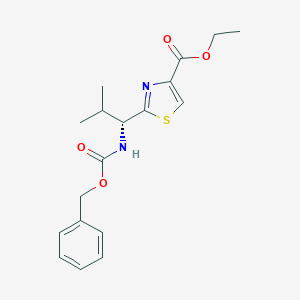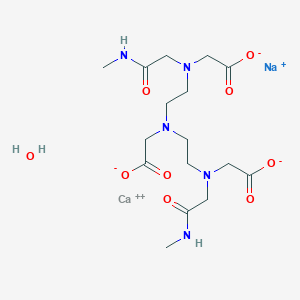
Caldiamide sodium hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caldiamide sodium hydrate is a chemical compound that is widely used in scientific research for various purposes. It is a white crystalline powder that is highly soluble in water and has a molecular formula of C2H6N2NaO·xH2O. Caldiamide sodium hydrate is known for its unique properties, which make it a valuable tool in the field of biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of caldiamide sodium hydrate involves the inhibition of eIF4E activity. This protein is involved in the initiation of protein synthesis, and its inhibition by caldiamide sodium hydrate can lead to a decrease in protein synthesis. This mechanism of action makes caldiamide sodium hydrate a valuable tool in the study of protein synthesis.
Effets Biochimiques Et Physiologiques
Caldiamide sodium hydrate has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of eIF4E activity, caldiamide sodium hydrate has been shown to inhibit the activity of other proteins involved in protein synthesis. It has also been shown to affect the phosphorylation of certain proteins, which can have a significant impact on cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using caldiamide sodium hydrate in lab experiments is its ability to inhibit the activity of eIF4E. This protein is involved in the initiation of protein synthesis, and its inhibition can provide valuable insights into the regulation of protein synthesis. However, one of the limitations of using caldiamide sodium hydrate is its potential toxicity. Careful handling and use of this compound is necessary to avoid any adverse effects.
Orientations Futures
There are several future directions for research involving caldiamide sodium hydrate. One area of research is the development of more specific inhibitors of eIF4E activity. This could lead to a better understanding of the role of this protein in protein synthesis and cellular signaling pathways. Another area of research is the use of caldiamide sodium hydrate in the study of other cellular processes, such as cell division and apoptosis. Overall, caldiamide sodium hydrate is a valuable tool in scientific research and has the potential to contribute to a better understanding of cellular processes and disease mechanisms.
Méthodes De Synthèse
Caldiamide sodium hydrate can be synthesized using a variety of methods. One of the most common methods involves the reaction of urea with sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis of caldiamide sodium hydrate is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Caldiamide sodium hydrate is widely used in scientific research for various purposes. One of its main applications is in the study of protein synthesis. Caldiamide sodium hydrate is known to inhibit the activity of eukaryotic translation initiation factor 4E (eIF4E), which is an important protein involved in the initiation of protein synthesis. By inhibiting the activity of eIF4E, caldiamide sodium hydrate can be used to study the role of this protein in the regulation of protein synthesis.
Propriétés
Numéro CAS |
122760-91-2 |
|---|---|
Nom du produit |
Caldiamide sodium hydrate |
Formule moléculaire |
C16H29CaN5NaO8+3 |
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate |
InChI |
InChI=1S/C16H29N5O8.Ca.Na.H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;;1H2/q;+2;+1;/p-3 |
Clé InChI |
FHOBFNOBIIQSOV-UHFFFAOYSA-K |
SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |
SMILES canonique |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



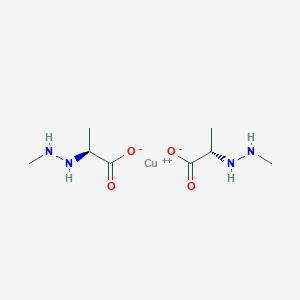

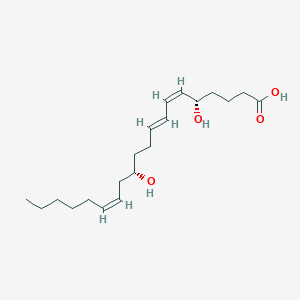
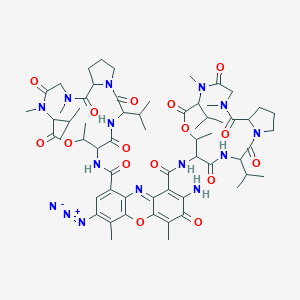
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
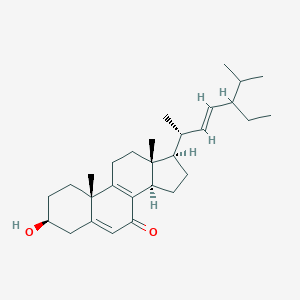
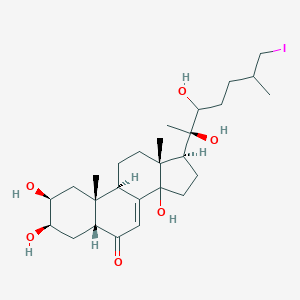
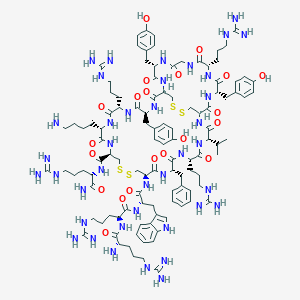
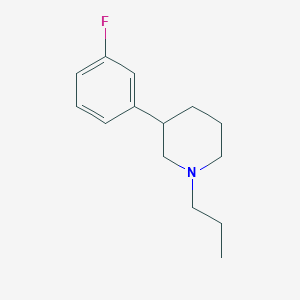
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
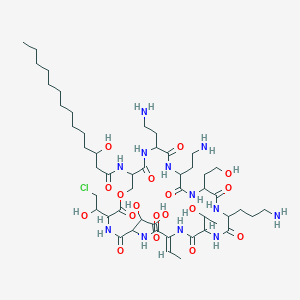

![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
